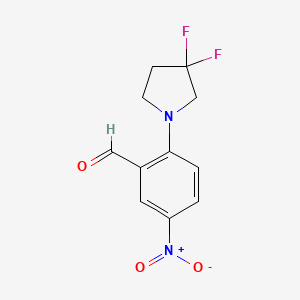

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde

Übersicht

Beschreibung

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluoropyrrolidine moiety attached to a nitrobenzaldehyde core, which imparts distinct chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde typically involves the introduction of the difluoropyrrolidine group to a nitrobenzaldehyde precursor. One common method includes the nucleophilic substitution reaction where 3,3-difluoropyrrolidine reacts with 5-nitrobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Reactivity of the Aldehyde Group

The aldehyde group undergoes classical carbonyl reactions:

Reduction

-

Reduction to Alcohol : Sodium borohydride (NaBH₄) or catalytic hydrogenation converts the aldehyde to 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzyl alcohol.

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild acidic conditions.

-

Knoevenagel Reaction : Coupling with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives ( ).

Nitro Group Transformations

The nitro group at position 5 participates in electrophilic and redox reactions:

Reduction to Amine

-

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 5-amino-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde.

Electrophilic Substitution

-

The nitro group deactivates the ring but directs incoming electrophiles to the ortho and para positions relative to itself.

Pyrrolidine Ring Reactivity

The 3,3-difluoropyrrolidine moiety influences steric and electronic properties:

Fluorine-Specific Interactions

-

Hydrogen Bonding : Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMSO) and stabilize transition states in SNAr reactions ( ).

-

Ring Rigidity : The difluoro substitution reduces pyrrolidine ring flexibility, affecting stereochemical outcomes in cycloadditions.

N-Alkylation/Acylation

-

The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Due to its structural features, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde shows promise as a lead compound in drug development:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. Interaction studies indicate that this compound may inhibit certain bacterial enzymes, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in oncology.

Neuropharmacology

The difluoropyrrolidine moiety may confer neuroactive properties. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Chemical Biology

The compound's ability to act as a probe in biological systems is under exploration. Its binding affinity to various biological targets can help elucidate mechanisms of action for drug design.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of nitro-substituted pyrrolidines found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting a mechanism involving inhibition of cell wall synthesis.

Case Study 2: Neuropharmacological Effects

Research exploring compounds with difluorinated pyrrolidine rings indicated potential interactions with serotonin receptors, which could lead to applications in treating depression or anxiety disorders. Further studies are necessary to confirm these effects.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity to certain biological targets, while the nitrobenzaldehyde core can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Difluoropyrrolidin-1-yl derivatives: Compounds with similar difluoropyrrolidine groups but different substituents on the benzaldehyde ring.

Nitrobenzaldehyde derivatives: Compounds with various substituents on the nitrobenzaldehyde core, affecting their reactivity and biological activity.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is unique due to the combination of the difluoropyrrolidine and nitrobenzaldehyde moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and versatile reactivity in chemical synthesis.

Biologische Aktivität

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and antitumoral properties, supported by case studies and research findings.

- Molecular Formula: C11H10F2N2O3

- Molecular Weight: 256.21 g/mol

- CAS Number: 1707357-81-0

Antimicrobial Activity

Nitro-containing compounds, including derivatives of nitrobenzaldehyde, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

Case Study: Antimicrobial Efficacy

In a study examining various nitro compounds, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and induce oxidative stress within microbial cells .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

Nitro compounds have been shown to modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory cytokines.

Research Findings

A study indicated that this compound could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation. The inhibition of these enzymes suggests a potential therapeutic role in treating inflammatory diseases .

Antitumoral Activity

The antitumoral properties of nitroaromatic compounds are gaining attention due to their ability to target hypoxic tumor environments. The nitro group can act as a prodrug that becomes activated under low oxygen conditions typical of many tumors.

Case Study: Tumor Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage .

Eigenschaften

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-2-1-9(15(17)18)5-8(10)6-16/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQVQQEKBRUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.